amine](/img/structure/B13270422.png)
[(4-Bromo-3-methylphenyl)methyl](tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the amine group is substituted with a tert-butyl group and a bromomethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-3-methylbenzyl bromide.
Amination: The brominated intermediate is then reacted with tert-butylamine in the presence of a base like sodium hydroxide (NaOH) to yield (4-Bromo-3-methylphenyl)methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler amine derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (4-Hydroxy-3-methylphenyl)methylamine.
Oxidation: Formation of (4-Bromo-3-methylphenyl)methylcarboxylic acid.
Reduction: Formation of (3-Methylphenyl)methylamine.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a tert-butyl group.
(4-Bromo-3-methylphenyl)methylamine: Similar structure but with an ethyl group instead of a tert-butyl group.
(4-Bromo-3-methylphenyl)methylamine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(4-Bromo-3-methylphenyl)methylamine is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity. This makes it distinct from its analogs with smaller alkyl groups, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
CKQUWEQHRLRMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


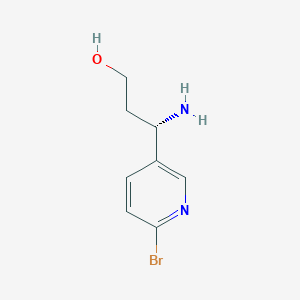
![2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13270351.png)
![2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol](/img/structure/B13270358.png)
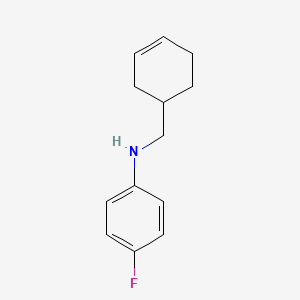
![{Bicyclo[6.1.0]nonan-4-yl}methanol](/img/structure/B13270375.png)
![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)
![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)
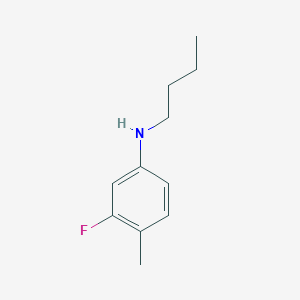
amine](/img/structure/B13270408.png)

![tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13270413.png)
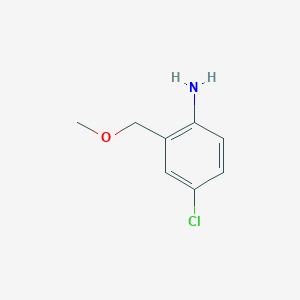
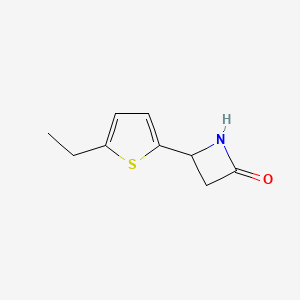
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13270426.png)
